molecular formula C5H2BrF3S B156589 2-Bromo-5-(trifluoromethyl)thiophene CAS No. 143469-22-1

2-Bromo-5-(trifluoromethyl)thiophene

Cat. No.: B156589
CAS No.: 143469-22-1
M. Wt: 231.04 g/mol
InChI Key: YEOCVAKZWADJPV-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)thiophene is a chemical compound with the molecular formula C5H2BrF3S and a molecular weight of 231.04 g/mol It is a thiophene derivative, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the thiophene ring

Scientific Research Applications

2-Bromo-5-(trifluoromethyl)thiophene has a wide range of applications in scientific research:

Safety and Hazards

This compound is considered dangerous. It has hazard statements H225-H315-H319-H335, which indicate that it is highly flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P210-P261-P305+P351+P338, which advise against exposure to heat/sparks/open flames/hot surfaces, breathing dust/fume/gas/mist/vapours/spray, and contact with eyes .

Mechanism of Action

Pharmacokinetics

Its lipophilicity, water solubility, and other physicochemical properties can provide some insights into its potential bioavailability .

Action Environment

The action, efficacy, and stability of 2-Bromo-5-(trifluoromethyl)thiophene can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other molecules or ions, and the specific biological context.

Preparation Methods

The synthesis of 2-Bromo-5-(trifluoromethyl)thiophene can be achieved through several methods. One common synthetic route involves the bromination of 5-(trifluoromethyl)thiophene using bromine or a brominating agent under controlled conditions . Another method includes the use of Suzuki–Miyaura coupling, which involves the reaction of 5-(trifluoromethyl)thiophene with a boron reagent in the presence of a palladium catalyst . Industrial production methods typically involve large-scale bromination reactions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Bromo-5-(trifluoromethyl)thiophene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Bromo-5-(trifluoromethyl)thiophene can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds.

Properties

IUPAC Name

2-bromo-5-(trifluoromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3S/c6-4-2-1-3(10-4)5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOCVAKZWADJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650155
Record name 2-Bromo-5-(trifluoromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143469-22-1
Record name 2-Bromo-5-(trifluoromethyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143469-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-(trifluoromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-(trifluoromethyl)thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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